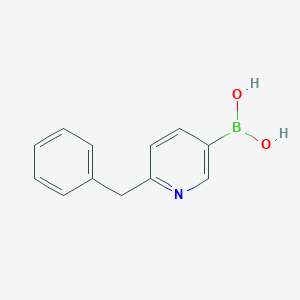
(6-Benzylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Benzylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a benzyl group at the 6-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Benzylpyridin-3-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. This method is widely used due to its reliability and cost-effectiveness
Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored for its mild reaction conditions and high functional group tolerance, making it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (6-Benzylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts, along with bases like potassium acetate, are used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-Benzylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (6-Benzylpyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology . The compound can inhibit enzymes by binding to active site residues, thereby interfering with their catalytic activity .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Pyridinylboronic acid
- Benzylboronic acid
Comparison: (6-Benzylpyridin-3-yl)boronic acid is unique due to the presence of both a pyridine ring and a benzyl group, which confer distinct electronic and steric properties. This makes it more versatile in certain reactions compared to simpler boronic acids like phenylboronic acid . The combination of these functional groups enhances its reactivity and selectivity in various chemical processes .
Propiedades
Fórmula molecular |
C12H12BNO2 |
|---|---|
Peso molecular |
213.04 g/mol |
Nombre IUPAC |
(6-benzylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C12H12BNO2/c15-13(16)11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9,15-16H,8H2 |
Clave InChI |
KCMMYGKDKMDRIW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1)CC2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)
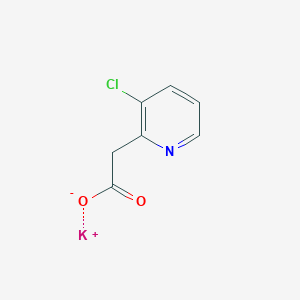
![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)
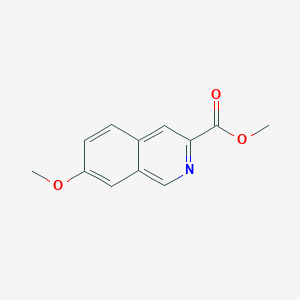
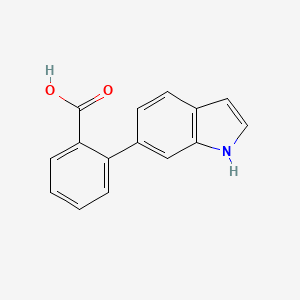

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)

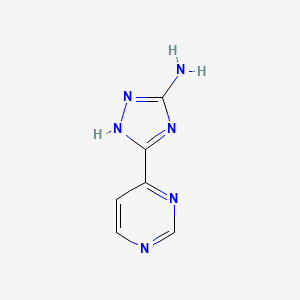
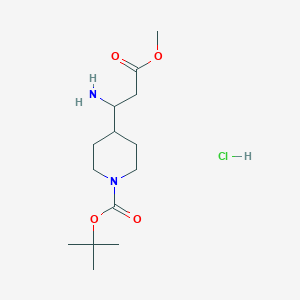
![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)
![Ethyl 3-[2-(Benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13665806.png)

